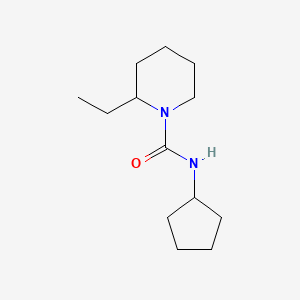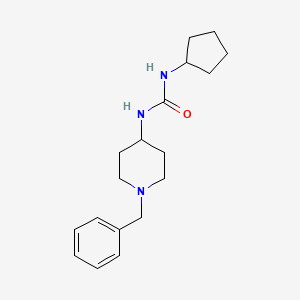
N-cyclopentyl-2-ethyl-1-piperidinecarboxamide
Vue d'ensemble
Description
N-cyclopentyl-2-ethyl-1-piperidinecarboxamide (CX-717) is a compound that has been extensively studied for its cognitive-enhancing effects. It belongs to the class of drugs known as ampakines, which are positive allosteric modulators of AMPA receptors. CX-717 has been shown to improve memory, attention, and learning in animal models and human clinical trials.
Mécanisme D'action
N-cyclopentyl-2-ethyl-1-piperidinecarboxamide is a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. By binding to the receptor at a site distinct from the glutamate binding site, N-cyclopentyl-2-ethyl-1-piperidinecarboxamide enhances the activity of the receptor and increases the strength of synaptic connections. This leads to improved memory, attention, and learning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-2-ethyl-1-piperidinecarboxamide include increased synaptic plasticity, enhanced memory consolidation, and improved attention and learning. N-cyclopentyl-2-ethyl-1-piperidinecarboxamide has also been shown to increase the release of acetylcholine, a neurotransmitter involved in memory and attention.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopentyl-2-ethyl-1-piperidinecarboxamide is its selectivity for AMPA receptors, which reduces the potential for off-target effects. However, N-cyclopentyl-2-ethyl-1-piperidinecarboxamide has a relatively short half-life and is rapidly metabolized, which can make it difficult to maintain therapeutic levels in the body. Additionally, the cognitive-enhancing effects of N-cyclopentyl-2-ethyl-1-piperidinecarboxamide may be limited to certain types of memory and attention tasks.
Orientations Futures
For research on N-cyclopentyl-2-ethyl-1-piperidinecarboxamide include investigating its potential use in treating cognitive deficits associated with aging, Alzheimer's disease, and schizophrenia. Additionally, further studies are needed to determine the optimal dosing regimen and to investigate potential adverse effects. Finally, N-cyclopentyl-2-ethyl-1-piperidinecarboxamide may have potential as a cognitive enhancer for healthy individuals, and further studies are needed to investigate its safety and efficacy in this population.
Conclusion:
N-cyclopentyl-2-ethyl-1-piperidinecarboxamide (N-cyclopentyl-2-ethyl-1-piperidinecarboxamide) is a compound that has been extensively studied for its cognitive-enhancing effects. It belongs to the class of drugs known as ampakines, which are positive allosteric modulators of AMPA receptors. N-cyclopentyl-2-ethyl-1-piperidinecarboxamide has been shown to improve memory, attention, and learning in animal models and human clinical trials. While further research is needed to determine its potential therapeutic applications and optimal dosing regimen, N-cyclopentyl-2-ethyl-1-piperidinecarboxamide represents a promising avenue for the development of cognitive-enhancing drugs.
Applications De Recherche Scientifique
N-cyclopentyl-2-ethyl-1-piperidinecarboxamide has been extensively studied for its cognitive-enhancing effects. In animal models, N-cyclopentyl-2-ethyl-1-piperidinecarboxamide has been shown to improve memory, attention, and learning. In human clinical trials, N-cyclopentyl-2-ethyl-1-piperidinecarboxamide has been shown to improve working memory and attention. N-cyclopentyl-2-ethyl-1-piperidinecarboxamide has also been studied for its potential use in treating cognitive deficits associated with aging, Alzheimer's disease, and schizophrenia.
Propriétés
IUPAC Name |
N-cyclopentyl-2-ethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-2-12-9-5-6-10-15(12)13(16)14-11-7-3-4-8-11/h11-12H,2-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTKXFWVCPMIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,4-dichlorophenyl)-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4285284.png)
![3-(3,4-dichlorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4285288.png)
![3-(4-isobutoxyphenyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4285300.png)
![3-{1-[4-(benzyloxy)benzyl]-3-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4285304.png)
![3-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4285310.png)
![4-methyl-3-[(3-methylbenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4285318.png)




![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4285340.png)
![2-({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4285347.png)

